An In-Depth Technical Guide to 4-Methacryloxyethyltrimellitic Acid (4-META): Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Methacryloxyethyltrimellitic Acid (4-META): Structure, Properties, and Applications
Introduction
In the landscape of advanced materials science, functional monomers are the cornerstone of innovation, enabling the development of polymers with highly specific and tailored properties. Among these, 4-Methacryloxyethyltrimellitic acid (4-META), and more commonly its anhydride form, stands out as a pivotal molecule, particularly within the fields of biomedical and dental materials. Invented in Japan and patented in 1979, 4-META has become an indispensable component in high-performance adhesive systems.[1][2]
This guide serves as a comprehensive technical resource for researchers, materials scientists, and drug development professionals. It delves into the core chemical principles of 4-META, elucidates its mechanism of action, details its primary applications, and provides practical insights into its use. The narrative is structured to provide not just data, but a causal understanding of why 4-META is a uniquely effective adhesion-promoting monomer.
Chemical Identity and Structure
At its core, 4-META is a bifunctional monomer, a characteristic that is the source of its remarkable adhesive capabilities.
-
Chemical Name: 4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid
-
Common Synonyms: 4-META, 4-MET acid, 4-Methacryloyloxyethyl trimellitate anhydride
-
CAS Number: 70293-55-9 (for the anhydride form)[3]
-
Molecular Formula: C₁₅H₁₂O₇ (Anhydride)[3]
-
Molecular Weight: 304.25 g/mol (Anhydride)[3]
The molecule consists of two key functional domains:
-
A methacrylate group , which is polymerizable and allows 4-META to be incorporated into a cross-linked resin matrix.[3][4]
-
A trimellitic anhydride group . This moiety is reactive and can be hydrolyzed to form two carboxylic acid groups. These acidic groups are crucial for establishing chemical bonds with various substrates, including metals and the calcium in tooth hydroxyapatite.[1][3]
Caption: Chemical Structure of 4-Methacryloxyethyltrimellitic Anhydride.
Physicochemical Properties
The physical and chemical properties of 4-META are critical to its handling, formulation, and performance in various applications.
| Property | Value | Reference(s) |
| CAS Number | 70293-55-9 | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Molecular Formula | C₁₅H₁₂O₇ | [3][4] |
| Molecular Weight | 304.25 g/mol | [3][4] |
| Melting Point | 95 °C | |
| Boiling Point | 490.9 ± 30.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Soluble in Dichloromethane (DCM), Toluene, Dimethylformamide (DMF) | |
| Storage Temperature | 2-8°C |
Synthesis Overview
4-META was first synthesized and patented in the late 1970s.[1][2][5] The synthesis is typically achieved through the esterification reaction between the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) and the anhydride group of trimellitic anhydride . This reaction creates the ester linkage that connects the polymerizable methacrylate portion to the adhesive trimellitic moiety.
Caption: Simplified synthesis pathway for 4-META.
The Dual-Action Mechanism of Adhesion
The efficacy of 4-META lies in its sophisticated, dual-action mechanism that facilitates durable bonding to a wide range of substrates, from biological tissues to inorganic materials. This mechanism is particularly well-elucidated in its application within dental adhesives.[3][6]
Hydrolysis and Chemical Bonding
In the presence of water, the anhydride ring of 4-META readily hydrolyzes to form two carboxylic acid groups. This conversion to its active acid form, 4-methacryloxyethyltrimellitic acid (4-MET), is fundamental to its function.[1] These carboxylic acid groups can:
-
Chelate with Calcium: Form ionic bonds with calcium ions present in the hydroxyapatite of enamel and dentin, establishing a strong chemical link to the tooth structure.[1]
-
Bond to Metal Oxides: React with the oxide layers on the surface of metals (including nonprecious and noble alloys), forming robust chemical bonds.[1][3] This makes 4-META an excellent primer for bonding resins to metal frameworks.
Formation of the Hybrid Layer
In dental bonding, achieving a durable interface with dentin—a complex composite of collagen and hydroxyapatite—is a significant challenge. 4-META is a key component in the "hybridization" of dentin.[7][8]
The process involves the following steps:
-
Dentin Conditioning: The dentin surface is first treated with a mild acid (e.g., 10% citric acid and 3% ferric chloride) to remove the smear layer and demineralize the superficial hydroxyapatite, exposing the underlying collagen fibril network.[6][9]
-
Monomer Infiltration: 4-META, possessing both hydrophilic (from the carboxylic acid groups) and hydrophobic (from the methacrylate and aromatic components) characteristics, is able to effectively penetrate this exposed, water-rich collagen network.[6][10]
-
In-Situ Polymerization: Once infiltrated, the methacrylate groups of 4-META and other monomers in the adhesive formulation are polymerized. This creates a resin-interpenetrated zone—a blend of collagen and polymer—known as the hybrid layer .[6][7][8] This layer acts as a transitional, stress-absorbing interface that is neither pure resin nor pure tooth, but a durable composite of both.[8]
Caption: Mechanism of 4-META adhesion to biological and metallic substrates.
Key Applications
The unique properties of 4-META have led to its widespread adoption in several high-performance applications, most notably in dentistry.
Dental Adhesives and Cements
4-META is a cornerstone ingredient in numerous dental products:
-
Universal Adhesives: It is frequently added to universal adhesives to provide adhesion to a wide variety of substrates, including enamel, dentin, and alloys.[1]
-
Resin Cements: In products like the 4-META/MMA-TBB (tri-n-butyl borane) resin system, it creates a powerful bond for cementing crowns, bridges, and other restorations.[1] This system is known for its strong adhesion and moisture-resistant polymerization.
-
Denture Base Resins: The inclusion of 4-META in acrylic denture base resins enhances the bond between the resin and metal components of partial dentures, reducing microleakage and discoloration.[11]
Composite Materials and Coatings
Beyond dentistry, the principles of 4-META's functionality are applicable to broader materials science:
-
Coupling Agent in Composites: 4-META can act as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., ceramics) and a polymer matrix, leading to composites with enhanced mechanical properties such as strength and hardness.[12][13]
-
Adhesion-Promoting Coatings: Its ability to bond to metal oxides makes it a candidate for use in corrosion-resistant and adhesive-enhancing industrial coatings.[13]
Biocompatibility and Safety Profile
For any material intended for biomedical use, biocompatibility is paramount. Studies have shown that luting materials containing 4-META exhibit a high level of biocompatibility with dental pulp cells.[1] The 4-META/MMA-TBB resin system, in particular, demonstrates favorable, nontoxic polymerization properties. However, as with any reactive monomer, appropriate handling procedures are essential.
Safety and Handling Summary:
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool (2-8°C), dry, and dark place to prevent premature polymerization and degradation.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Spectroscopic Characterization
For researchers, verifying the identity and purity of 4-META is crucial. Spectroscopic methods provide a definitive fingerprint of the molecule.
Expected Spectroscopic Signatures:
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the vinyl protons of the methacrylate group (~5.5-6.1 ppm), the methyl protons (~1.9 ppm), the ethylene bridge protons (~4.5 ppm), and the aromatic protons (~7.5-8.5 ppm).
-
¹³C NMR: Characteristic peaks would appear for the carbonyl carbons of the anhydride and ester groups (~165-175 ppm), the aromatic carbons (~120-140 ppm), and the vinyl carbons of the methacrylate group (~125-136 ppm).[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Strong C=O stretching vibrations from the anhydride (~1850 and 1780 cm⁻¹) and the ester (~1720 cm⁻¹).
-
C=C stretching from the methacrylate group (~1640 cm⁻¹).
-
C-O stretching from the ester and ether linkages (~1100-1300 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z 304 for the anhydride.
-
Common fragmentation patterns would include the loss of the methacrylate side chain or cleavage at the ester linkages.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-META use in dentistry: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methacryloxyethyl trimellitic anhydride 70293-55-9 [sigmaaldrich.com]
- 4. 4-METHACRYLOXYETHYL TRIMELLITIC ANHYDRIDE | 70293-55-9 [chemicalbook.com]
- 5. JPS5412338A - 4-methacryloxyethyl trimellitic acid, its anhydride, and their preparation - Google Patents [patents.google.com]
- 6. Adhesive bonding with 4-META - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-META: Its Development Has Led to Many Useful Dental Applications | Parkell Online Learning Center [cdeworld.com]
- 8. completesmilesbv.com.au [completesmilesbv.com.au]
- 9. researchgate.net [researchgate.net]
- 10. [Studies on dental self-curing resins (20) - adhesion mechanism of 4-META/MMA-TBB resin to dentine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. A new coupling agent for composite materials: 4-methacryloxyethyl trimellitic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polysciences.com [polysciences.com]
- 14. Studies on the Interaction Between the Functional Monomer 4-Methacryloxyethyl Trimellitic Anhydride and Hydroxyapatite and Stability of the Obtained Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
